N',N'-Dimethyl-N-[2-(2-oxo-2-phenylethoxy)phenyl]formohydrazide
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Overview
Description
N’,N’-Dimethyl-N-[2-(2-oxo-2-phenylethoxy)phenyl]formohydrazide is an organic compound with a complex structure that includes both hydrazide and ether functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-Dimethyl-N-[2-(2-oxo-2-phenylethoxy)phenyl]formohydrazide typically involves the reaction of N,N-dimethylformamide dimethyl acetal with 2-(2-oxo-2-phenylethoxy)aniline. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’,N’-Dimethyl-N-[2-(2-oxo-2-phenylethoxy)phenyl]formohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted hydrazide derivatives.
Scientific Research Applications
N’,N’-Dimethyl-N-[2-(2-oxo-2-phenylethoxy)phenyl]formohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’,N’-Dimethyl-N-[2-(2-oxo-2-phenylethoxy)phenyl]formohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylformamide: A simpler analog with similar functional groups.
2-(2-Phenylethoxy)aniline: Shares part of the structure with the target compound.
Hydrazides: A class of compounds with similar hydrazide functionality.
Uniqueness
N’,N’-Dimethyl-N-[2-(2-oxo-2-phenylethoxy)phenyl]formohydrazide is unique due to its combination of hydrazide and ether functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
113791-61-0 |
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Molecular Formula |
C17H18N2O3 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
N-(dimethylamino)-N-(2-phenacyloxyphenyl)formamide |
InChI |
InChI=1S/C17H18N2O3/c1-18(2)19(13-20)15-10-6-7-11-17(15)22-12-16(21)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3 |
InChI Key |
CWAJIHUIGJRVMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N(C=O)C1=CC=CC=C1OCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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